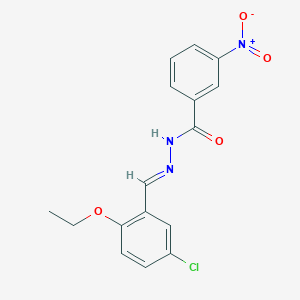![molecular formula C23H18ClNO2 B298258 2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298258.png)
2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as CDKI-73 and belongs to the family of indandione derivatives. CDKI-73 has been shown to exhibit potent anticancer activity by inhibiting the activity of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.
Mechanism of Action
CDKI-73 functions by inhibiting the activity of 2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione, which are crucial regulators of the cell cycle. 2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione are a family of serine/threonine kinases that play a critical role in regulating the progression of the cell cycle. They are activated by binding to cyclins, which are regulatory proteins that control the activity of 2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione. CDKI-73 functions by binding to the ATP-binding site of 2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione, thereby preventing the binding of cyclins and inhibiting their activity. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
CDKI-73 has been shown to exhibit potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. The compound has been shown to inhibit the activity of 2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione, which are crucial regulators of the cell cycle. By inhibiting CDK activity, CDKI-73 induces cell cycle arrest and apoptosis in cancer cells, leading to their death. CDKI-73 has also been shown to exhibit anti-angiogenic activity, which is the ability to inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
CDKI-73 has several advantages for use in lab experiments. The compound has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. CDKI-73 has also been shown to exhibit anti-angiogenic activity, which is useful for studying the mechanisms of tumor growth and metastasis. However, CDKI-73 also has some limitations for use in lab experiments. The compound is highly insoluble in water, which can make it difficult to administer in vivo. CDKI-73 also has a relatively short half-life, which can limit its effectiveness in some experiments.
Future Directions
CDKI-73 has shown significant promise for its potential therapeutic applications in cancer treatment. Future research in this area should focus on optimizing the synthesis of CDKI-73 to improve its yield and purity. Additionally, further studies are needed to investigate the mechanisms of action of CDKI-73 and its potential interactions with other chemotherapeutic agents. Further research is also needed to investigate the potential side effects of CDKI-73 and its safety profile in vivo. Finally, future research should focus on developing more effective delivery methods for CDKI-73 to improve its effectiveness in vivo.
Synthesis Methods
The synthesis of CDKI-73 involves a multi-step process that begins with the condensation of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde with 5-chloro-2-methylbenzaldehyde in the presence of a base. The resulting intermediate is then subjected to a Knoevenagel condensation reaction with 2,3-dimethyl-1,3-butadiene to yield the final product, CDKI-73. The synthesis of CDKI-73 has been optimized to improve its yield and purity, making it a viable candidate for further research.
Scientific Research Applications
CDKI-73 has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. CDKI-73 functions by inhibiting the activity of 2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione, which are crucial regulators of the cell cycle. By inhibiting CDK activity, CDKI-73 induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
properties
Product Name |
2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione |
|---|---|
Molecular Formula |
C23H18ClNO2 |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
2-[[1-(5-chloro-2-methylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C23H18ClNO2/c1-13-8-9-17(24)12-21(13)25-14(2)10-16(15(25)3)11-20-22(26)18-6-4-5-7-19(18)23(20)27/h4-12H,1-3H3 |
InChI Key |
AWPYYZPHKNWAHT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=CC(=C2C)C=C3C(=O)C4=CC=CC=C4C3=O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=CC(=C2C)C=C3C(=O)C4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(E)-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea](/img/structure/B298175.png)


![N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298180.png)
![4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B298181.png)
![2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B298182.png)
![methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoate](/img/structure/B298183.png)
![4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B298184.png)
![2-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298185.png)
![4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoic acid](/img/structure/B298191.png)
![2-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298193.png)
![2-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298195.png)
![methyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoate](/img/structure/B298196.png)
![2-{[1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298198.png)